

Spectroscopic Analysis of 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(2-Bromophenoxymethyl)furan-2-carboxylic acid

Cat. No.: B442405

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **5-(2-Bromophenoxymethyl)furan-2-carboxylic acid**. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar furan-2-carboxylic acid derivatives to provide a predictive and comparative framework. This information is intended to assist researchers in the identification, characterization, and quality control of this and related compounds.

Data Presentation: A Comparative Overview

The following tables summarize the ^1H NMR, ^{13}C NMR, and Mass Spectrometry data for selected furan-2-carboxylic acid derivatives. This comparative data can be used to predict the spectral characteristics of **5-(2-Bromophenoxymethyl)furan-2-carboxylic acid**.

Table 1: ^1H NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO- d_6)

Compound	Chemical Shift (δ ppm) and Multiplicity	Assignment
5-(2-Bromophenoxy)methylfuran-2-carboxylic acid (Predicted)	~ 7.6 (d), ~ 7.3 (d), ~ 7.1 (m), ~ 6.9 (d), ~ 6.7 (d), ~ 5.3 (s), ~ 13.0 (br s)	Aromatic CH, Furan CH, OCH ₂ , COOH
2-Furancarboxylic acid[1]	7.90 (dd, J=1.6, 0.8 Hz), 7.22 (dd, J=3.5, 0.8 Hz), 6.64 (dd, J=3.4, 1.7 Hz), 12.36 (s)	H5, H3, H4, COOH
5-Bromofuran-2-carboxylic acid	7.35 (d, J=3.6 Hz), 7.15 (d, J=3.6 Hz), ~ 13.5 (br s)	H3, H4, COOH
5-(4-Nitrophenyl)furan-2-carboxylic acid	8.31 (d, J=9.0 Hz), 8.04 (d, J=9.0 Hz), 7.44 (d, J=3.7 Hz), 7.37 (d, J=3.7 Hz), 13.35 (br s)	Aromatic CH, Furan CH, COOH

Table 2: ¹³C NMR Data of Furan-2-Carboxylic Acid Derivatives (Solvent: DMSO-d₆)

Compound	Chemical Shift (δ ppm)	Assignment
5-(2-Bromophenoxy)methylfuran-2-carboxylic acid (Predicted)	~ 160 , ~ 155 , ~ 148 , ~ 145 , ~ 133 , ~ 128 , ~ 122 , ~ 116 , ~ 115 , ~ 112 , ~ 65	COOH, Furan C, Aromatic C, OCH ₂
2-Furancarboxylic acid[1]	159.81, 147.44, 145.38, 118.16, 112.52	C=O, C5, C2, C3, C4
5-Bromofuran-2-carboxylic acid	~ 160 , ~ 148 , ~ 146 , ~ 120 , ~ 115	C=O, Furan C
5-(4-Nitrophenyl)furan-2-carboxylic acid	159.52, 154.21, 147.34, 146.21, 135.26, 125.67, 124.93, 120.29, 112.08	C=O, Furan C, Aromatic C

Table 3: Mass Spectrometry Data (Electron Ionization - EI) of Furan-2-Carboxylic Acid Derivatives

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
5-(2-Bromophenoxy)methyl)furan-2-carboxylic acid	296/298 [M] ⁺	Predicted fragments: [M-Br] ⁺ , [M-COOH] ⁺ , [M-OCH ₂ PhBr] ⁺
2-Furancarboxylic acid[1]	112 [M] ⁺	95 [M-OH] ⁺ , 67 [M-COOH] ⁺ , 39
5-Bromofuran-2-carboxylic acid	190/192 [M] ⁺	173/175 [M-OH] ⁺ , 145/147 [M-COOH] ⁺ , 111 [M-Br] ⁺
5-(4-Nitrophenyl)furan-2-carboxylic acid	233 [M] ⁺	216 [M-OH] ⁺ , 187 [M-NO ₂] ⁺ , 188 [M-COOH] ⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard analytical techniques for compounds of this class.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:**
 - A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - The spectral width is typically set from -2 to 14 ppm.
 - The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
- **¹³C NMR Acquisition:**

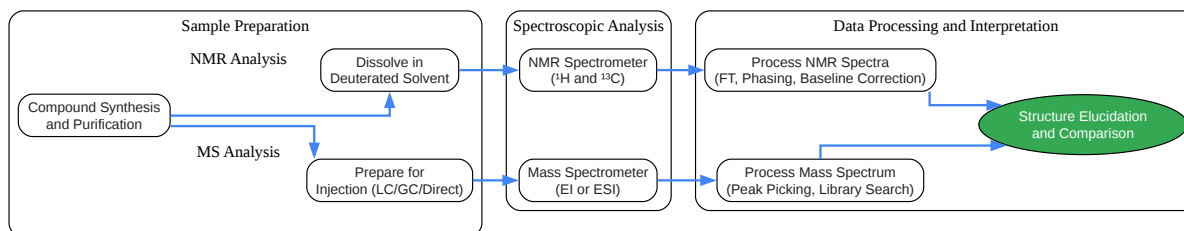
- A proton-decoupled ^{13}C experiment is performed.
- A sufficient number of scans are acquired, often requiring a longer acquisition time than ^1H NMR.
- The chemical shifts are referenced to the solvent peak (e.g., DMSO- d_6 at 39.52 ppm).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common technique for this type of molecule. In EI, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** An electron multiplier or other suitable detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a furan-2-carboxylic acid derivative.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 5-(2-Bromophenoxyethyl)furan-2-carboxylic acid: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b442405#nmr-and-mass-spec-data-for-5-2-bromophenoxyethyl-furan-2-carboxylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com